N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Description
N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a novel compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their therapeutic properties.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Karrouchi et al. (2021) synthesized and characterized E-MBPC, a compound structurally similar to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, using FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction. Theoretical studies in both gas phase and aqueous solution optimized structures, revealing insights into the compound's reactivity and stability. Molecular docking studies suggested potential anti-diabetic applications due to favorable interactions with the 4AMJ protein Karrouchi et al., 2021.
Corrosion Protection Behavior
Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic environments. Their study focused on synthesized compounds including AMPC, which showed high inhibition efficiency against corrosion, demonstrating the potential of such compounds in industrial applications Paul et al., 2020.
Antitumor Activity
Farghaly (2010) developed new indole derivatives containing pyrazoles for in-vitro tumor cell-growth inhibition, using a key intermediate structurally related to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These compounds exhibited significant potential for antitumor applications Farghaly, 2010.
Antimicrobial and Antibacterial Studies
Patil et al. (2010) synthesized p-Methoxybenzyl-substituted N-heterocyclic carbene-silver complexes, including structures related to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These complexes exhibited significant antibacterial activity against Gram-negative and Gram-positive bacteria, suggesting applications in antimicrobial treatments Patil et al., 2010.
Synthesis and Characterization
Alotaibi et al. (2018) focused on the synthesis and structural elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, showcasing the potential of these compounds for further chemical and pharmacological investigations Alotaibi et al., 2018.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-methoxybenzaldehyde and 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the reaction of the resulting pyrazole with hydrazine hydrate to form the carbohydrazide group. The final step involves the Schiff base formation between the carbohydrazide and 2-methoxybenzaldehyde to form the desired compound.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde and 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring.", "Step 2: Reaction of the resulting pyrazole with hydrazine hydrate to form the carbohydrazide group.", "Step 3: Schiff base formation between the carbohydrazide and 2-methoxybenzaldehyde to form the desired compound." ] } | |
CAS RN |
1285633-65-9 |
Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.378 |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-15-9-7-13(8-10-15)16-11-17(22-21-16)19(24)23-20-12-14-5-3-4-6-18(14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
RJFVQUANUNVDIB-UDWIEESQSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
solubility |
not available |
Origin of Product |
United States |
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